molecular formula C12H16ClNO3 B6278909 rac-(3R,4S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans CAS No. 1392211-27-6

rac-(3R,4S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans

Cat. No.: B6278909
CAS No.: 1392211-27-6
M. Wt: 257.7
InChI Key:
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Description

Rac-(3R,4S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans is a chiral compound featuring both stereoisomerism and a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of rac-(3R,4S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans typically involves stereoselective synthesis techniques. One of the methods includes the enantioselective reduction of a suitable precursor, followed by the introduction of the methoxyphenyl group. Reaction conditions often require specific catalysts and controlled environments to maintain stereochemical purity.

Industrial Production Methods: : Industrially, this compound is synthesized through multi-step processes that include catalytic hydrogenation, esterification, and crystallization steps to ensure purity and yield. Advanced techniques like chiral chromatography may be employed to separate stereoisomers and achieve the desired configuration.

Chemical Reactions Analysis

Types of Reactions: : This compound undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: : Common reagents used include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Conditions often involve an inert atmosphere and temperature control to prevent degradation.

Major Products Formed: : The major products formed from these reactions can include various intermediates that retain the core pyrrolidine structure while modifying other substituents. For instance, oxidation may yield a carboxylic acid derivative, while reduction can produce an alcohol derivative.

Scientific Research Applications

Chemistry: : In chemistry, rac-(3R,4S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is useful in the study of stereoselective reactions.

Biology: : The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding. It serves as a model compound in pharmacological studies to understand the interaction of similar structures with biological targets.

Medicine: : In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its unique structure makes it a candidate for drug development, particularly in areas requiring chiral specificity.

Industry: : Industrial applications include its use in the synthesis of fine chemicals and pharmaceuticals. Its role as an intermediate in the production of other complex molecules is significant.

Mechanism of Action

The mechanism by which rac-(3R,4S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans exerts its effects often involves the interaction with specific molecular targets such as enzymes or receptors. The pyrrolidine ring allows for a unique binding affinity, influencing various biochemical pathways. Molecular targets may include enzymes involved in metabolic pathways or receptors that mediate cellular responses.

Comparison with Similar Compounds

Rac-(3R,4S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans can be compared to other chiral pyrrolidine derivatives. What sets it apart is the specific stereochemistry and the presence of the methoxyphenyl group, which confer unique chemical properties and biological activities.

List of Similar Compounds

  • 4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid

  • 4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid

  • 4-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid

Each of these compounds shares a pyrrolidine core but differs in substituents and stereochemistry, leading to distinct properties and applications.

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Properties

CAS No.

1392211-27-6

Molecular Formula

C12H16ClNO3

Molecular Weight

257.7

Purity

95

Origin of Product

United States

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